2,3-Dimethylhept-2-enenitrile
Description
2,3-Dimethylhept-2-enenitrile (C₉H₁₅N) is an unsaturated nitrile characterized by a seven-carbon chain (heptene backbone) with a double bond at the second position and methyl groups at the second and third carbon atoms. Its molecular structure imparts unique physicochemical properties, including moderate hydrophobicity and reactivity typical of nitriles.
Properties
CAS No. |
63967-56-6 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,3-dimethylhept-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-4-5-6-8(2)9(3)7-10/h4-6H2,1-3H3 |
InChI Key |
OXJTWSPXGUSOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylhept-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,3-Dimethylhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylhept-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares functional group similarities with other nitriles, such as Pent-3-enenitrile (C₅H₇N, CAS 4635-87-4) . Key structural differences include:
- Chain Length : The heptene backbone of 2,3-Dimethylhept-2-enenitrile provides greater hydrophobicity compared to shorter-chain nitriles like Pent-3-enenitrile.
Table 1: Structural Comparison
| Property | This compound | Pent-3-enenitrile |
|---|---|---|
| Molecular Formula | C₉H₁₅N | C₅H₇N |
| Molecular Weight (g/mol) | 137.23 (theoretical) | 81.12 |
| Double Bond Position | 2-position | 3-position |
| Substituents | 2,3-dimethyl | None |
Reactivity and Hazards
While specific toxicological data for this compound are unavailable, comparisons can be drawn from Pent-3-enenitrile and general nitrile behavior:
- Reactivity : Nitriles typically undergo hydrolysis to carboxylic acids or reduction to amines. The steric bulk in this compound may slow these reactions compared to Pent-3-enenitrile.
- Hazards : Nitriles often release toxic hydrogen cyanide (HCN) upon decomposition. For Pent-3-enenitrile, first-aid measures include avoiding inhalation and skin contact . Similar precautions are advisable for this compound, though its larger size may reduce volatility and inhalation risks.
Environmental and Regulatory Considerations
- Environmental Impact : Longer-chain nitriles like this compound are likely more persistent in the environment due to reduced water solubility.
- Regulatory Status: No classification data exist for the target compound. In contrast, Pent-3-enenitrile lacks GHS/CLP classification but requires precautionary measures (e.g., P261, P262) .
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